molecular formula C12H19BrClN B1485215 [3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride CAS No. 2097960-44-4

[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Cat. No. B1485215
CAS RN: 2097960-44-4
M. Wt: 292.64 g/mol
InChI Key: OVKGOMJSBXVSFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or addition reactions. For instance, amines can be synthesized by the reduction of nitriles, amides, or nitro compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring (a six-membered carbon ring) with a bromine atom attached, connected to a propyl group (a three-carbon chain) with two methyl groups (CH3) attached to the middle carbon .


Chemical Reactions Analysis

Amines, such as this compound, are known to act as bases, reacting with acids to form salts . They can also undergo reactions like alkylation, acylation, and more .


Physical And Chemical Properties Analysis

Amines are generally weak bases. They can form hydrogen bonds with water, making lower molecular weight amines soluble in water . The boiling point of amines is generally higher than that of hydrocarbons of similar molecular weight due to these hydrogen bonds .

Scientific Research Applications

Synthesis and Reactivity

  • A study demonstrated the serial double nucleophilic addition of amines to the imidazole nucleus, producing an abnormal addition product, indicating the versatility of nucleophilic additions in synthesizing complex nitrogen-containing structures (Ohta et al., 2000).
  • Another research effort focused on the synthesis of 3-(N-alkylamino)acetophenones via a benzyne intermediate, showcasing the utility of halogenated precursors in facilitating novel synthetic routes (Albright & Lieberman, 1994).

Bioactivity and Drug Design

  • Research on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptor antagonists discussed the design and synthesis of compounds with improved pharmacokinetic profiles, offering insights into drug metabolism-based design (Xi et al., 2011).
  • A study on the synthesis and antioxidant activity of ammonium salts of a related compound revealed potential in inhibiting superoxide generation in mitochondria, highlighting the intersection of synthetic chemistry and biological applications (Kushnir et al., 2015).

Synthetic Methodologies

  • Investigations into Bischler indole synthesis from dimethoxyaniline with bromophenyl precursors demonstrated the strategic use of halogenated compounds in inducing cyclization reactions, which are pivotal in the synthesis of heterocyclic compounds (Black et al., 1980).

These studies illustrate the broad applicability of halogenated phenyl compounds in synthesizing diverse organic molecules, exploring reaction mechanisms, and developing compounds with potential pharmacological activities. The synthesis techniques and biological applications discussed provide a foundation for further research into related compounds, including "3-(2-Bromophenyl)-2,2-dimethylpropylamine hydrochloride."

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. Generally, amines can be irritants and should be handled with care .

properties

IUPAC Name

3-(2-bromophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN.ClH/c1-12(2,9-14-3)8-10-6-4-5-7-11(10)13;/h4-7,14H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKGOMJSBXVSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Br)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Reactant of Route 6
[3-(2-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

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